molecular formula C10H20ClN B1484717 2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride CAS No. 2098112-67-3

2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride

Cat. No.: B1484717
CAS No.: 2098112-67-3
M. Wt: 189.72 g/mol
InChI Key: GMOXSKOGLOKTRF-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride (CAS: 2098112-67-3) is a bicyclic amine derivative featuring a pyrrolidine ring substituted with a 3,3-dimethylcyclobutyl group.

Properties

IUPAC Name

2-(3,3-dimethylcyclobutyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-10(2)6-8(7-10)9-4-3-5-11-9;/h8-9,11H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOXSKOGLOKTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C2CCCN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,3-dimethylcyclobutanone with pyrrolidine in the presence of a suitable acid catalyst to form the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Organic solvents like toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted pyrrolidines

Scientific Research Applications

2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Activity : Analogs with pyrrolidine cores and substituted ethylthio groups (e.g., compounds 5a–c in ) demonstrate antibacterial efficacy against Staphylococcus aureus and Bacillus subtilis. This suggests that 2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride may exhibit similar activity, modulated by its unique substituent .
  • Safety Profile: While 3,3-dimethylpyrrolidine hydrochloride () lacks significant hazard data, the cyclobutyl group in the target compound may introduce novel toxicity risks requiring further study.

Biological Activity

2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride is a chemical compound characterized by a pyrrolidine ring with a 3,3-dimethylcyclobutyl substituent. This unique structure contributes to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

The synthesis of this compound typically involves the cyclization of 3,3-dimethylcyclobutanone with pyrrolidine under acidic conditions, often using catalysts such as hydrochloric acid or sulfuric acid in organic solvents like toluene or dichloromethane. The reaction conditions are crucial for optimizing yield and purity.

Table 1: Synthesis Parameters

ParameterConditions
Temperature50-100°C
CatalystHydrochloric acid or sulfuric acid
SolventToluene or dichloromethane

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The unique steric and electronic properties of the 3,3-dimethylcyclobutyl group enable it to modulate biological pathways effectively.

Potential Biological Targets

  • Enzymes : Interactions that may influence enzymatic activity.
  • Receptors : Potential binding to specific receptors involved in various physiological processes.

Research Findings

Recent studies have explored the compound's pharmacological properties, indicating its potential as a therapeutic agent. For instance, its effects on cellular processes have been investigated, revealing promising results in modulating cell signaling pathways.

Case Studies

  • Therapeutic Applications : Research has demonstrated that derivatives of pyrrolidine compounds can exhibit significant activity against certain disease models. For example, studies involving GPR88 agonists derived from similar scaffolds have shown efficacy in reducing alcohol self-administration in animal models .
  • Cellular Interaction Studies : Experiments assessing the compound's impact on cellular mechanisms have shown that it may influence apoptosis and cell proliferation pathways, suggesting potential applications in cancer research.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

CompoundStructure TypeUnique Features
PyrrolidineSimple analogLacks bulky substituents
N-MethylpyrrolidineMethyl-substitutedDifferent steric properties
CyclobutylpyrrolidineCyclobutyl groupAltered sterics compared to dimethyl group

Applications in Research and Industry

The compound has diverse applications across several fields:

  • Medicinal Chemistry : Investigated for its role as a precursor in drug development.
  • Industrial Chemistry : Utilized in the synthesis of specialty chemicals.
  • Biological Research : Explored for interactions with biological macromolecules.

Q & A

Q. What are the key considerations for synthesizing 2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride in a laboratory setting?

Synthesis requires optimizing reaction conditions such as solvent selection (e.g., ethanol or water for solubility and stability), temperature control (reflux vs. room temperature), and stoichiometric ratios of precursors. For example, cyclobutane derivatives often undergo strain-driven ring-opening or functionalization, necessitating careful monitoring of intermediates via thin-layer chromatography (TLC) or LC-MS. Catalysts like palladium or nickel may enhance cyclization efficiency. Safety protocols for handling hydrochloric acid during salt formation are critical .

Q. How can researchers ensure the purity of this compound, and which analytical techniques are most effective?

Purity validation involves a combination of techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect residual solvents.
  • HPLC with UV/Vis or mass spectrometry detection for quantitative purity assessment (>95% threshold for research-grade material).
  • Elemental analysis (CHNS) to verify stoichiometry.
    For hygroscopic hydrochloride salts, lyophilization or vacuum drying is recommended to prevent moisture interference .

Q. What safety protocols are essential when handling this compound?

  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation.
  • Store separately from bases or oxidizing agents to avoid unintended reactions.
  • Dispose of waste via certified hazardous chemical disposal services, as improper handling may release toxic vapors (e.g., HCl gas) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT or ab initio methods) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent polarity, temperature) for cyclobutane functionalization. Machine learning algorithms can further prioritize reaction pathways with high thermodynamic favorability .

Q. What experimental design strategies (e.g., Design of Experiments, DoE) are recommended to efficiently explore reaction parameters?

  • Factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity).
  • Response surface methodology (RSM) to model interactions between parameters (e.g., yield vs. reaction time).
  • Taguchi methods for robustness testing under noise factors (e.g., humidity).
    These strategies minimize experimental runs while maximizing data resolution, critical for optimizing stereoselectivity in pyrrolidine derivatives .

Q. How should researchers address contradictions between computational predictions and experimental outcomes for this compound?

  • Reassess computational models for overlooked factors (e.g., solvent effects, steric hindrance in the cyclobutyl group).
  • Validate intermediate isolation (e.g., via in-situ IR spectroscopy) to confirm reaction mechanisms.
  • Cross-reference with analogous compounds (e.g., 3-(Trifluoromethyl)pyrrolidine derivatives) to identify trends in reactivity .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield and purity?

  • Continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., cyclization).
  • Microreactors for high-pressure or hazardous conditions (e.g., HCl gas handling).
  • In-line analytics (e.g., PAT tools) for real-time monitoring of reaction progression and impurity formation .

Q. How does the steric hindrance of the 3,3-dimethylcyclobutyl group influence the compound’s reactivity in downstream applications?

The bulky cyclobutyl group may:

  • Limit nucleophilic substitution at the pyrrolidine nitrogen.
  • Enhance stability against enzymatic degradation in biological studies.
  • Reduce solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMF) for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride
Reactant of Route 2
2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride

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